molecular formula C23H27N5O4 B2900049 benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938789-53-8

benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2900049
CAS No.: 938789-53-8
M. Wt: 437.5
InChI Key: IJDKNCLGUCOFDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate often involves multi-step organic reactions Typically, it may start with the preparation of the core imidazo[2,1-f]purin ring system, which involves cyclization reactions of suitable precursors under controlled conditions such as refluxing with specific catalysts and solvents

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate scalable and efficient methods. This could include optimized reaction conditions to improve yield and purity, such as using high-pressure reactors for cyclization or continuous flow reactors for esterification. Advanced purification techniques such as recrystallization or chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions including:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially on the benzyl and acetate groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Hydrogen gas, palladium on carbon.

  • Substitution: : Alkyl halides, organolithium compounds, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols.

Scientific Research Applications

Benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has been investigated for various applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules, potentially influencing enzyme activity or protein binding.

  • Medicine: : Investigated for therapeutic potential due to its structural similarity to other bioactive compounds.

  • Industry: : Employed in material science for developing advanced polymers or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The compound's mechanism of action in biological systems involves its interactions at the molecular level:

  • Molecular Targets: : May target specific proteins or enzymes due to its structural affinity, altering their function or inhibiting their activity.

  • Pathways Involved: : Can influence cellular pathways related to metabolism, signaling, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(8-isobutyl-1,6,7-trimethylpurine-2,4-dione)acetate

  • 8-Isobutyl-1,6,7-trimethyl-3-(benzylamino)purine-2,4-dione

  • 2-(8-Isobutyl-1,6,7-trimethyl-2,4-dioxopurin-3-yl)acetic acid

Uniqueness

Benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its specific substitutions and the presence of both imidazole and purine rings, which confer distinctive chemical properties and biological activities compared to structurally similar compounds.

Properties

IUPAC Name

benzyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-14(2)11-26-15(3)16(4)28-19-20(24-22(26)28)25(5)23(31)27(21(19)30)12-18(29)32-13-17-9-7-6-8-10-17/h6-10,14H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKNCLGUCOFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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